molecular formula C10H16N2O4S B12751553 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine CAS No. 113561-33-4

2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine

Cat. No.: B12751553
CAS No.: 113561-33-4
M. Wt: 260.31 g/mol
InChI Key: SWNGGCWRPBOORI-UHFFFAOYSA-N
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Description

2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxy group, a mercapto group, and an ethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine typically involves multi-step organic reactions One common synthetic route includes the reaction of a pyrrolidine derivative with ethyl chloroformate to introduce the ethoxycarbonyl group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carboxy group can be reduced to an alcohol.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include disulfides, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. The ethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Carboxy-2-mercaptoethylimino)-5-methoxycarbonylpyrrolidine: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.

    2-(1-Carboxy-2-mercaptoethylimino)-5-propoxycarbonylpyrrolidine: Similar structure but with a propoxycarbonyl group instead of an ethoxycarbonyl group.

Uniqueness

2-(1-Carboxy-2-mercaptoethylimino)-5-ethoxycarbonylpyrrolidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

113561-33-4

Molecular Formula

C10H16N2O4S

Molecular Weight

260.31 g/mol

IUPAC Name

2-[(2-ethoxycarbonyl-3,4-dihydro-2H-pyrrol-5-yl)amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C10H16N2O4S/c1-2-16-10(15)6-3-4-8(11-6)12-7(5-17)9(13)14/h6-7,17H,2-5H2,1H3,(H,11,12)(H,13,14)

InChI Key

SWNGGCWRPBOORI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC(=N1)NC(CS)C(=O)O

Origin of Product

United States

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